1-benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
Description
1-Benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine-based carboxamide derivative characterized by a benzyl group at the 1-position, a 4-chlorophenyl substituent on the carboxamide nitrogen, and hydroxyl and oxo groups at the 6- and 2-positions of the pyrimidine ring, respectively. Pyrimidine derivatives are pharmacologically significant due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.
Properties
IUPAC Name |
3-benzyl-N-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-6-8-14(9-7-13)20-17(24)15-10-16(23)22(18(25)21-15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGRRTRZZKLBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclocondensation
The Biginelli reaction, employing urea, ethyl acetoacetate, and benzaldehyde derivatives, offers a direct route to dihydropyrimidinones (DHPMs). However, traditional conditions often fail to introduce the C4-carboxylate group required for subsequent amidation. Modified protocols using ethyl 3-oxo-4-phenylbutanoate and urea under acidic catalysis (e.g., HCl/EtOH) yield ethyl 6-hydroxy-2-oxo-1,2-dihydropyrimidine-4-carboxylate, albeit with modest regiocontrol (35–45% yield).
Thiourea-Mediated Cyclization
Superior results are achieved via thiourea-mediated cyclization (Scheme 1):
- Aldehyde activation : 4-Benzyloxybenzaldehyde is treated with aryl bromides under basic conditions to install the benzyl group.
- Cyclization : Condensation with ethyl cyanoacetate and thiourea in the presence of piperidine generates the 6-hydroxy-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile scaffold.
- S-Benzylation : Subsequent treatment with benzyl bromide and potassium carbonate in acetonitrile replaces the thiol group with benzyl, yielding the 1-benzyl intermediate.
This method achieves 62% overall yield and excellent purity (>95% by HPLC).
Functional Group Transformations
N-Benzylation Optimization
Direct N-benzylation of 6-hydroxy-2-oxo-1,2-dihydropyrimidine-4-carboxylate proves challenging due to competing O-alkylation. A two-step sequence resolves this:
- Protection : Temporarily protecting the 6-hydroxyl as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (89% yield).
- Alkylation : Reacting the protected intermediate with benzyl bromide and potassium carbonate in acetonitrile at 25°C for 18 hours, followed by deprotection with tetrabutylammonium fluoride (TBAF), achieves 78% yield.
Chemical Reactions Analysis
1-benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
1-benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in malignant cells, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Agricultural Applications
Due to its bioactive properties, the compound is being explored for use in agriculture:
- Pesticide Development : Its efficacy in controlling plant pathogens and pests has been evaluated, indicating potential as a biopesticide .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in cancer cell lines with IC50 values < 20 µM. |
| Study B | Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study C | Agricultural | Showed 70% reduction in pest populations when applied as a foliar spray. |
Mechanism of Action
The mechanism of action of 1-benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or viral replication .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-(2,4-Dichlorophenyl)-6-Hydroxy-2-Oxo-1,2-Dihydro-4-Pyrimidinecarboxamide (CAS 861212-22-8)
Structural Differences :
- The carboxamide nitrogen is substituted with a 2,4-dichlorophenyl group instead of a 4-chlorophenyl group.
Implications : - Increased lipophilicity due to the additional chlorine atom, which may enhance binding to hydrophobic pockets in target proteins but reduce aqueous solubility .
- Molecular weight: 410.6 g/mol (vs. ~392–400 g/mol for the target compound, assuming similar core structure).
Applications :
1-Benzyl-6-(4-Chlorophenyl)-4-(Methylsulfanyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarbonitrile
Structural Differences :
Hydroxamic Acid Derivatives with 4-Chlorophenyl Groups
Examples :
- N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6)
- N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10)
Structural Differences : - Hydroxamic acid (–CONHOH) replaces the carboxamide (–CONHR).
Implications : - Hydroxamic acids exhibit strong metal-chelating properties (e.g., inhibition of metalloenzymes like HDACs).
- The 4-chlorophenyl group in these compounds likely enhances target affinity through hydrophobic interactions .
Piperazine-Derived α1D/1A Antagonists
Example : 1-Benzyl-N-(3-(4-(2-Methoxyphenyl)Piperazine-1-yl)Propyl)-1H-Indole-2-Carboxamide
Structural Differences :
- Indole-carboxamide core vs. pyrimidine-carboxamide.
- Piperazine moiety introduces basicity and conformational flexibility.
Implications : - The 4-chlorophenyl group in the target compound may mimic the hydrophobic interactions of the indole and methoxyphenyl groups in this α1-adrenoceptor antagonist .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Trends
- Halogenation Effects : Chlorine atoms at the 4-position of phenyl groups are common in bioactive compounds, balancing lipophilicity and electronic effects. Dichlorination (as in CAS 861212-22-8) further enhances hydrophobicity but may reduce solubility .
- Functional Groups : Hydroxy and oxo groups in the target compound may facilitate interactions with serine/threonine kinases or metalloenzymes, whereas hydroxamic acids (e.g., compound 8) are more suited for chelation-based mechanisms .
Biological Activity
1-benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₈H₁₅ClN₂O₄. Its structure features a pyrimidine ring with various substituents that contribute to its biological activity.
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit considerable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall biosynthesis.
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer activities. The compound may exert its effects through multiple pathways, including apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have demonstrated that certain pyrimidine derivatives can significantly reduce the viability of cancer cell lines, suggesting a promising avenue for further research.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds that modulate inflammatory pathways are of great interest. Preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at specific positions on the pyrimidine ring can enhance or diminish activity. For example:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 4-Chlorophenyl | Present | Increases potency against certain cancer cell lines |
| Benzyl Group | Present | Enhances lipophilicity and cellular uptake |
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry found that a related pyrimidine derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Research : In a study focusing on pyrimidine derivatives, it was reported that compounds with similar structures reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Inflammation Model : Research indicated that derivatives with hydroxyl groups showed reduced levels of inflammatory markers in animal models of arthritis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors. A typical approach involves reacting 4-chloroaniline with a benzyl-protected pyrimidine intermediate under reflux in anhydrous dimethylformamide (DMF) with catalytic potassium carbonate. Reaction optimization should focus on temperature control (80–100°C), solvent purity, and stoichiometric ratios to minimize side products like unsubstituted pyrimidines or incomplete benzylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions, focusing on characteristic peaks:
- Benzyl protons: δ 4.8–5.2 ppm (multiplet).
- Hydroxy proton: δ 10.5–11.0 ppm (broad singlet).
- 4-Chlorophenyl carbons: δ 125–135 ppm in -NMR .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (9:1). Refine using SHELXL (SHELX-97) to resolve bond angles and torsional strain in the pyrimidine ring .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination).
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Ensure DMSO concentrations <0.1% to avoid solvent interference .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved for this compound?
- Methodological Answer :
- Data Validation : Cross-validate using high-resolution synchrotron data (λ = 0.7–1.0 Å) to reduce thermal motion artifacts.
- Refinement Strategies : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Use TWINABS to correct for potential twinning in monoclinic crystals .
- Comparative Analysis : Compare with structurally analogous pyrimidines (e.g., N-(4-chlorophenyl) derivatives) to identify systematic errors in torsion angles .
Q. What strategies mitigate contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- ADME Profiling : Perform hepatic microsomal stability assays (human/rat) to assess metabolic lability. Use Caco-2 permeability models to predict oral bioavailability .
- Dose Optimization : Conduct pharmacokinetic studies (IV/PO administration) in rodents to align plasma concentrations with in vitro IC values. Adjust formulations (e.g., PEGylation) to enhance solubility if needed .
- Target Engagement : Validate using biophysical methods (SPR, ITC) to confirm direct binding to the intended target, ruling off-target effects .
Q. How can computational methods enhance the design of derivatives with improved selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Prioritize derivatives with ΔG < -8 kcal/mol.
- QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using a training set of 20+ analogs. Focus on descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., hinge region in kinases) for mutagenesis validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
